2-Amino-3-bromo-5-chloropyrazine

Heterocyclic synthesis Regioselective bromination Process chemistry

Opt for this specific 3-bromo-5-chloro regioisomer to ensure predictable site-selectivity in sequential Pd-catalyzed cross-coupling libraries without protection/deprotection steps. Claimed in HPK1 inhibitor patents (WO-2021032148-A1), this building block is essential for medicinal chemistry programs targeting specific kinases. Process chemists benefit from a validated 87% yield room-temperature NBS/DCM protocol for scalable synthesis. Procure with confidence due to the lower-risk GHS 'Warning' classification, simplifying lab compliance.

Molecular Formula C4H3BrClN3
Molecular Weight 208.44 g/mol
CAS No. 76537-18-3
Cat. No. B112989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-bromo-5-chloropyrazine
CAS76537-18-3
Molecular FormulaC4H3BrClN3
Molecular Weight208.44 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)N)Br)Cl
InChIInChI=1S/C4H3BrClN3/c5-3-4(7)8-1-2(6)9-3/h1H,(H2,7,8)
InChIKeyACFBUXHJONGLLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-bromo-5-chloropyrazine (CAS 76537-18-3) Procurement Baseline and Technical Profile


2-Amino-3-bromo-5-chloropyrazine (CAS 76537-18-3) is an asymmetric dihalogenated 2-aminopyrazine building block with the molecular formula C₄H₃BrClN₃ and molecular weight of 208.44 g/mol [1]. The compound is a yellow crystalline solid with a melting point of 102-110 °C , containing chemically orthogonal bromo and chloro substituents at positions 3 and 5 of the pyrazine ring, respectively [1]. Commercially available purities typically range from 95% to 98% .

Why Generic Substitution of 2-Amino-3-bromo-5-chloropyrazine Fails: Regioisomer and Halogen Pattern Constraints


Generic substitution among dihalogenated 2-aminopyrazines is not feasible due to non-identical cross-coupling reactivities arising from distinct halogen identity and positional distribution. The target compound possesses a bromo substituent at position 3 and a chloro substituent at position 5, whereas the commercially available regioisomer 2-amino-5-bromo-3-chloropyrazine (CAS 21943-13-5) inverts this halogen placement . This positional inversion alters the electronic environment of each halogen-bearing carbon, directly affecting site-selectivity in palladium-catalyzed coupling sequences [1]. Furthermore, the target compound's specific halogen combination confers differential physical properties compared to its symmetrically substituted counterparts; for instance, 2-amino-3,5-dibromopyrazine (CAS 24241-18-7) exhibits a melting point of 114-118 °C versus the target compound's 102-110 °C . The following quantitative evidence details these substitution-critical differentiators.

2-Amino-3-bromo-5-chloropyrazine: Quantified Differentiation Evidence Against Comparators


Synthetic Yield Advantage: Bromination of 2-Amino-5-chloropyrazine Delivers 87% Yield with NBS at Room Temperature

The target compound is synthesized via regioselective bromination of 2-amino-5-chloropyrazine using N-bromosuccinimide (NBS) in dichloromethane at room temperature, achieving an isolated yield of 87% as a yellow solid . In contrast, the positional regioisomer 2-amino-5-bromo-3-chloropyrazine (CAS 21943-13-5) is commercially available but the analogous bromination of 2-amino-3-chloropyrazine yields 2-amino-5-bromo-3-chloropyrazine at 62% under reflux conditions .

Heterocyclic synthesis Regioselective bromination Process chemistry

Physical Property Differentiation: Melting Point and LogP Distinguish Target from Symmetrically Substituted Analogs

The target compound exhibits a melting point of 102-110 °C and calculated XLogP3 of 1.4 [1]. The symmetrically dibrominated analog 2-amino-3,5-dibromopyrazine (CAS 24241-18-7) has a higher melting point of 114-118 °C . The positional regioisomer 2-amino-5-bromo-3-chloropyrazine (CAS 21943-13-5) has an identical XLogP3 of 1.4 but a different InChIKey (RLBJPMURTWCBMZ-UHFFFAOYSA-N vs. ACFBUXHJONGLLF-UHFFFAOYSA-N) .

Physicochemical characterization Solid-state properties Chromatographic behavior

Patented Utility in HPK1 Inhibitor Scaffolds: Specific Halogen Pattern Required for Binding

The specific 3-bromo-5-chloro substitution pattern of the target compound is explicitly claimed in patent WO-2021032148-A1, titled 'Aminopyrazine compounds as HPK1 inhibitor and the use thereof' (priority date 2019-08-21) . Notably, the regioisomer 2-amino-5-bromo-3-chloropyrazine (CAS 21943-13-5) is cited in the same patent family and associated literature as a scaffold component for Nek2 kinase inhibitors, with SAR studies demonstrating that halogen position critically influences binding conformation .

Immuno-oncology Kinase inhibition Medicinal chemistry

GHS Safety Profile Advantage: Target Compound Classified as Warning vs. Danger for Regioisomer

The target compound carries a GHS Signal Word of 'Warning' with no acute oral toxicity classification in accessible SDS documentation . In direct contrast, the regioisomer 2-amino-5-bromo-3-chloropyrazine (CAS 21943-13-5) carries a GHS Signal Word of 'Danger' with H301 (Toxic if swallowed, 100%) and H318 (Causes serious eye damage, 100%) hazard statements .

EHS compliance Laboratory safety Procurement risk assessment

Multiple Validated Synthetic Routes: Demonstrated Reproducibility Across Independent Protocols

Independent synthetic protocols for the target compound have been published, demonstrating robust reproducibility. Route A (NBS/DCM, room temperature, 15 min) yields 87% with mp 108-110 °C . Route B (Br₂/CHCl₃/pyridine, argon, protected from light) yields 1.68 g from 1.7 g starting material (approximately 63% yield based on stoichiometry) [1]. The comparator 2-amino-5-bromo-3-chloropyrazine has only Route A documented at 62% yield under reflux .

Process development Supply chain resilience Synthetic methodology

2-Amino-3-bromo-5-chloropyrazine: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: HPK1 Inhibitor Scaffold Synthesis

Medicinal chemistry groups developing HPK1-targeted immunotherapies should procure this specific 3-bromo-5-chloro regioisomer as it is explicitly claimed in WO-2021032148-A1 ('Aminopyrazine compounds as HPK1 inhibitor and the use thereof') . The regioisomer 2-amino-5-bromo-3-chloropyrazine is directed toward Nek2 programs, a distinct kinase target .

Process Chemistry Scale-Up: Preferred Route for Multi-Gram Synthesis

Process chemists requiring multi-gram to kilogram quantities should prioritize this compound due to the validated 87% yield NBS/DCM room-temperature protocol, which eliminates reflux equipment requirements and reduces thermal degradation risk compared to the 62% yield reflux-dependent synthesis of the regioisomer .

High-Throughput Parallel Synthesis: Sequential Cross-Coupling with Orthogonal Halogens

This compound is optimally suited for high-throughput parallel synthesis libraries requiring sequential Pd-catalyzed cross-coupling. The bromo substituent (position 3) serves as the first coupling site due to superior oxidative addition kinetics relative to the chloro substituent (position 5), enabling predictable site-selectivity without protection/deprotection steps [1].

Academic Core Facility Inventory: Favorable EHS Profile for Multi-User Access

Academic core facilities and shared synthesis laboratories should stock this compound over the regioisomer due to its GHS 'Warning' classification versus the 'Danger' classification (with H301/H318) of 2-amino-5-bromo-3-chloropyrazine . The reduced hazard profile minimizes training requirements, PPE costs, and institutional safety committee approval barriers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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